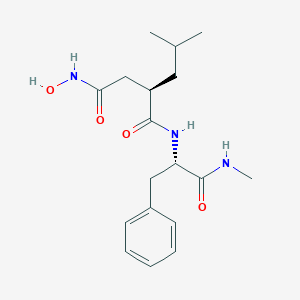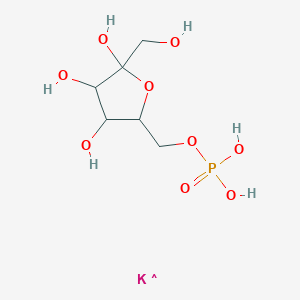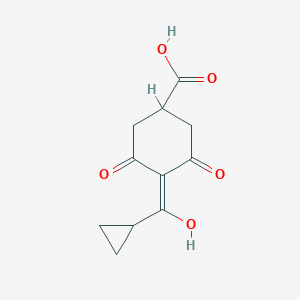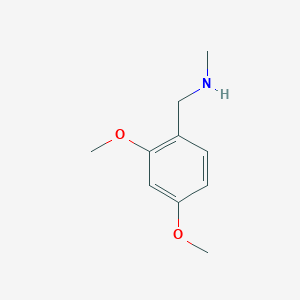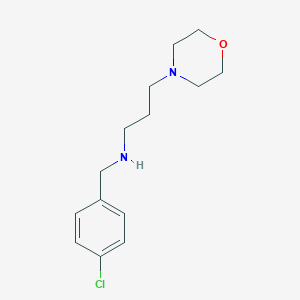
(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
Übersicht
Beschreibung
The compound of interest, (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with morpholine groups and chloro-substituted aromatic rings, which are relevant to the analysis of the compound . These compounds have been synthesized and evaluated for their antitumor activities, indicating a potential pharmacological interest in this class of compounds .
Synthesis Analysis
The synthesis of related compounds involves the condensation of substituted benzonitriles with morpholine followed by cyclization with hydrazine hydrate. For instance, 4-cyanobenzoic acid was condensed with 4-morpholino-1H-indazol-3-amine to produce a compound with antitumor activity . Similarly, 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene was condensed with the same amine to yield another compound with inhibitory effects on cancer cell proliferation . These methods suggest that the synthesis of (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine could potentially involve similar condensation and cyclization steps.
Molecular Structure Analysis
The crystal structures of the synthesized compounds are determined to belong to the monoclinic system with specific space groups such as P21/c and P21/n . These findings provide insights into the molecular geometry and potential intermolecular interactions that could be expected for the compound of interest.
Chemical Reactions Analysis
The papers describe the reactivity of the synthesized compounds, such as the nucleophilic substitution of a chlorine atom with secondary amines to yield new derivatives . This indicates that the (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine may also undergo similar nucleophilic substitution reactions, which could be useful for further functionalization of the molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine are not directly reported, the properties of similar compounds can provide some expectations. The compounds discussed in the papers are characterized by their spectroscopic and microanalytical data, which suggests that similar analytical techniques could be applied to determine the properties of the compound . The inhibition of cancer cell proliferation also indicates that the compound may have significant biological activity, which could be related to its physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study by Ji et al. (2018) synthesized a compound related to (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, which exhibited significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
- Another study by Lu et al. (2017) reported on a similar compound, demonstrating effective inhibition of cancer cell proliferation (Lu et al., 2017).
Antimicrobial Activities
- Bektaş et al. (2007) explored the synthesis of novel triazole derivatives using morpholine, finding some of these compounds to have good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- The study by AlKaissi et al. (2015) synthesized a new series of morpholine derivatives with promising antibacterial and antifungal activities (AlKaissi et al., 2015).
Gastroprokinetic Activity
- Research by Kalo et al. (1995) identified derivatives of morpholine with potent gastroprokinetic activity, highlighting the importance of the amide bond and the location of the morpholine ring for this activity (Kalo et al., 1995).
Other Biological Activities
- A study by Audouze et al. (2004) synthesized a series of morpholine derivatives showing selectivity for the dopamine D4 receptor, potentially useful in developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Safety And Hazards
- Toxicity : Assessing its toxicity profile is essential. Consult safety data sheets and relevant literature.
- Handling Precautions : Proper handling, storage, and disposal protocols should be followed.
- Environmental Impact : Consider its environmental persistence and potential effects.
Zukünftige Richtungen
Research avenues for (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine include:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Formulation : Develop suitable formulations for practical use.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17/h2-5,16H,1,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZMROFZJOZQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388140 | |
| Record name | N-[(4-Chlorophenyl)methyl]-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
CAS RN |
107921-37-9 | |
| Record name | N-[(4-Chlorophenyl)methyl]-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



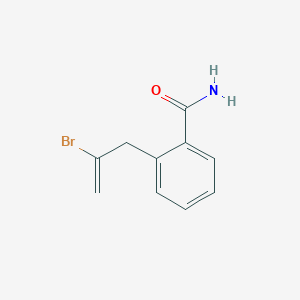
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
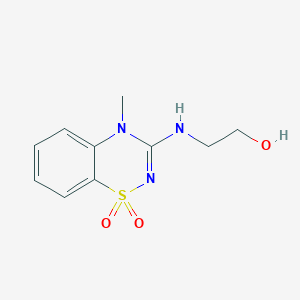
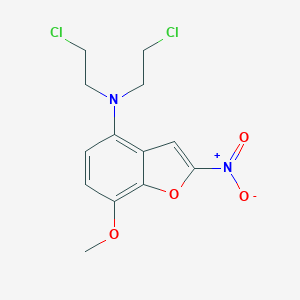

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)


